molecular formula C10H12BrNO3 B5722626 2-bromo-4-ethoxy-5-methoxybenzaldehyde oxime

2-bromo-4-ethoxy-5-methoxybenzaldehyde oxime

Cat. No. B5722626
M. Wt: 274.11 g/mol
InChI Key: RZYQWZHRCHHFBV-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-4-ethoxy-5-methoxybenzaldehyde oxime is a chemical compound that has gained significant attention in scientific research. It is commonly used as a reagent for the synthesis of various organic compounds and has also shown potential in the development of new drugs.

Mechanism of Action

The mechanism of action of 2-bromo-4-ethoxy-5-methoxybenzaldehyde oxime is not well understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. The compound has also been shown to inhibit the growth of bacteria and viruses by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. The compound has also been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 2-bromo-4-ethoxy-5-methoxybenzaldehyde oxime in lab experiments include its ease of synthesis, high yield, and versatility in the synthesis of various organic compounds. The limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research of 2-bromo-4-ethoxy-5-methoxybenzaldehyde oxime. These include the development of new drugs based on the compound, further investigation of its mechanism of action, and the synthesis of new compounds using this compound as a reagent. Additionally, the compound could be further studied for its potential use in the treatment of various diseases and conditions.
In conclusion, this compound is a versatile compound that has shown potential in scientific research. Its ease of synthesis and versatility in the synthesis of various organic compounds make it a valuable reagent in the laboratory. Further research is needed to fully understand its mechanism of action and to explore its potential use in the development of new drugs and treatments.

Synthesis Methods

The synthesis of 2-bromo-4-ethoxy-5-methoxybenzaldehyde oxime involves the reaction of 2-bromo-4-ethoxy-5-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and the product is obtained in good yield. The purity of the product can be further improved by recrystallization.

Scientific Research Applications

2-bromo-4-ethoxy-5-methoxybenzaldehyde oxime has been widely used in scientific research for the synthesis of various organic compounds. It has shown potential in the development of new drugs such as antitumor agents, antimicrobial agents, and antiviral agents. The compound has also been used as a reagent for the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

properties

IUPAC Name

(NE)-N-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-3-15-10-5-8(11)7(6-12-13)4-9(10)14-2/h4-6,13H,3H2,1-2H3/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYQWZHRCHHFBV-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)Br)C=NO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C(=C1)Br)/C=N/O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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